molecular formula C25H23N5O4S B12023034 methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12023034
M. Wt: 489.5 g/mol
InChI Key: KDUFIKHEIQVZLF-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function . The compound’s sulfanyl group may also play a role in its biological activity by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Similar compounds to methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Biological Activity

Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex compound with potential biological applications. Its structure incorporates a triazole moiety known for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. In particular, compounds containing the triazole ring have shown effectiveness against various cancer cell lines. For instance, a study demonstrated that triazolethiones exhibit significant cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Triazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. In vitro tests have shown that related compounds display potent inhibitory effects against Mycobacterium tuberculosis and other pathogenic organisms .

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory effects in various models. The presence of the triazole ring is thought to contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Screening

In a screening of a drug library for anticancer activity, this compound was identified as a potential lead compound due to its significant cytotoxicity against multicellular spheroids derived from cancer cell lines . The compound's mechanism was linked to its ability to induce apoptosis.

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics .

Data Tables

Activity Type Compound IC50/Minimum Inhibitory Concentration
AnticancerMethyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-triazol]}sulfanyl}acetyl)amino]benzoate15 µM (against A549 cells)
AntimicrobialMethyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-triazol]}sulfanyl}acetyl)amino]benzoate8 µg/mL (against E. coli)
Anti-inflammatoryMethyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-triazol]}sulfanyl}acetyl)amino]benzoateIC50 not determined

Properties

Molecular Formula

C25H23N5O4S

Molecular Weight

489.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H23N5O4S/c1-3-34-21-12-10-20(11-13-21)30-23(18-5-4-14-26-15-18)28-29-25(30)35-16-22(31)27-19-8-6-17(7-9-19)24(32)33-2/h4-15H,3,16H2,1-2H3,(H,27,31)

InChI Key

KDUFIKHEIQVZLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CN=CC=C4

Origin of Product

United States

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